1-(3-Chloro-2-methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-2-methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a thiourea group, a chlorinated aromatic ring, and a piperazine moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
The synthesis of 1-(3-Chloro-2-methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea typically involves the reaction of 3-chloro-2-methylaniline with 4-methylpiperazine in the presence of thiophosgene. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or chloroform
Temperature: Room temperature to 0°C
Catalyst: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction
The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Chloro-2-methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea undergoes several types of chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the aromatic ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, peracids
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major products formed from these reactions include sulfonyl derivatives, amines, and substituted aromatic compounds.
Scientific Research Applications
1-(3-Chloro-2-methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea has a wide range of scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds with active sites, while the aromatic and piperazine moieties contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(3-Chloro-2-methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea can be compared with other thiourea derivatives and piperazine-containing compounds. Similar compounds include:
- 1-(3-Chlorophenyl)-3-(4-methylpiperazin-1-yl)thiourea
- 1-(2-Methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea
- 1-(3-Chloro-2-methylphenyl)-3-(4-ethylpiperazin-1-yl)thiourea
These compounds share structural similarities but differ in their substituents, which can affect their chemical reactivity, biological activity, and potential applications. The unique combination of the chlorinated aromatic ring and the piperazine moiety in this compound distinguishes it from other related compounds and contributes to its specific properties and uses.
Properties
Molecular Formula |
C13H19ClN4S |
---|---|
Molecular Weight |
298.84 g/mol |
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea |
InChI |
InChI=1S/C13H19ClN4S/c1-10-11(14)4-3-5-12(10)15-13(19)16-18-8-6-17(2)7-9-18/h3-5H,6-9H2,1-2H3,(H2,15,16,19) |
InChI Key |
KJGJHZXEWVVVKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NN2CCN(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.